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molecular formula C10H18BrN B8526352 3-Bromo-1-cyclohexylpyrrolidine

3-Bromo-1-cyclohexylpyrrolidine

Cat. No. B8526352
M. Wt: 232.16 g/mol
InChI Key: DBIDHHRQZYEIOR-UHFFFAOYSA-N
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Patent
US05109013

Procedure details

A mixture of 40% aqueous methylamine (93 g), ethanol (200 ml) and 3-bromo-1-cyclohexylpyrrolidine (92.8 g, 0.4 mol) was heated to 150° C. in a steel bomb for 20 hr. After cooling, the mixture was concentrated and the residue partitioned between dilute sodium hydroxide and chloroform. The chloroform solution was dried (sodium sulfate), concentrated, and the residue distilled to obtain 40 g (55%), bp 172°-176° C./40 mm. A portion of the distillate was converted to the fumarate salt which was recrystallized from ethanol-water. This was converted back to the free base and distilled, bp 75°-80° C./0.1 mm.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fumarate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[CH:4]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5]1>C(O)C>[CH:9]1([N:6]2[CH2:7][CH2:8][CH:4]([NH:2][CH3:1])[CH2:5]2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
CN
Name
Quantity
92.8 g
Type
reactant
Smiles
BrC1CN(CC1)C1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
fumarate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dilute sodium hydroxide and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to obtain 40 g (55%), bp 172°-176° C./40 mm
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol-water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1CC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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